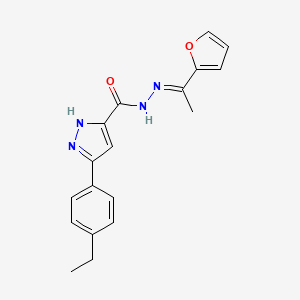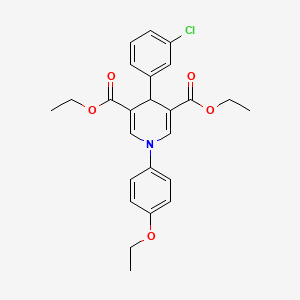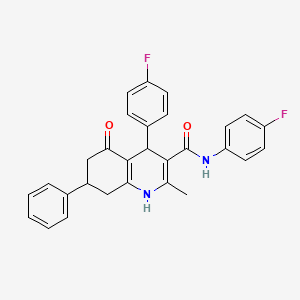![molecular formula C22H21NO5 B11646352 propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11646352.png)
propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound features a chromeno-oxazin core, which is a fused heterocyclic system containing oxygen and nitrogen atoms, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This intermediate is then reacted with various sodium azides to form the desired chromeno-oxazin derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact. The process may also involve purification steps such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mecanismo De Acción
The mechanism of action of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with specific molecular targets. The chromeno-oxazin core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE: This compound has a similar chromeno-oxazin core but with different substituents, leading to variations in its biological activity and applications.
METHYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE: Another derivative with a methyl group instead of a propyl group, which may affect its reactivity and interaction with biological targets.
Uniqueness: The uniqueness of PROPYL 4-{4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE lies in its specific substituents and the resulting biological activity. The propyl group may enhance its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.
Propiedades
Fórmula molecular |
C22H21NO5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
propyl 4-(4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate |
InChI |
InChI=1S/C22H21NO5/c1-3-10-26-22(25)15-4-6-16(7-5-15)23-12-18-19(27-13-23)9-8-17-14(2)11-20(24)28-21(17)18/h4-9,11H,3,10,12-13H2,1-2H3 |
Clave InChI |
YSEPVCYGJYMLHI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11646286.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646291.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11646294.png)
![Ethyl 2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11646300.png)

![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11646322.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646335.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11646344.png)

![ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate](/img/structure/B11646359.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646361.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11646363.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B11646368.png)
